Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-
Description
Acetamide, 2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- is a complex organic compound characterized by its unique structure, which includes an indole ring fused with a triazine ring
Properties
Molecular Formula |
C15H15N5O2S |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-[(8-methoxy-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-prop-2-enylacetamide |
InChI |
InChI=1S/C15H15N5O2S/c1-3-6-16-12(21)8-23-15-18-14-13(19-20-15)10-7-9(22-2)4-5-11(10)17-14/h3-5,7H,1,6,8H2,2H3,(H,16,21)(H,17,18,20) |
InChI Key |
RKDGHGCAPVVNSW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2N=NC(=N3)SCC(=O)NCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- typically involves multiple steps, starting from the preparation of the indole and triazine precursors. The key steps include:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.
Formation of the Triazine Ring: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Thioether Formation: The indole and triazine rings are linked via a thioether bond, typically using thiol reagents and coupling agents.
Final Acetamide Formation: The allyl group is introduced through a substitution reaction, followed by acetamide formation using acetic anhydride or acetyl chloride.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and allyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the nitro groups or double bonds within the structure, using agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the allyl and acetamide positions, using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst, mild temperatures.
Substitution: Sodium hydride, alkyl halides, aprotic solvents like dimethylformamide.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its unique electronic properties and potential use in organic electronics.
Biology:
- Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
- Used in the study of enzyme interactions and inhibition.
Medicine:
- Explored as a potential therapeutic agent due to its structural similarity to known drugs.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Potential applications in the development of new materials with specific electronic or optical properties.
- Used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Acetamide, 2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target, but may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
- Acetamide, 2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-propenyl-
- Acetamide, 2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-
Comparison:
- Structural Differences: The main differences lie in the substituents attached to the acetamide group. The allyl group in the target compound provides unique reactivity and potential for further functionalization.
- Reactivity: The presence of different substituents can influence the compound’s reactivity, stability, and interaction with other molecules.
- Applications: While similar compounds may share some applications, the unique structure of the target compound may offer distinct advantages in specific contexts, such as enhanced bioactivity or improved material properties.
This detailed article provides a comprehensive overview of Acetamide, 2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
Acetamide, 2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- is a complex chemical compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial and anticancer properties, and presents relevant research findings and case studies.
- Molecular Formula : C15H17N5O2S
- Molar Mass : 331.39 g/mol
- CAS Number : 603947-43-9
The compound features an acetamide group, a methoxy group, and a triazinoindole moiety, which contribute to its unique properties and potential applications in pharmaceuticals and biochemistry .
Antimicrobial Activity
Research indicates that Acetamide, 2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains and fungi. The results showed:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .
Anticancer Properties
The anticancer potential of Acetamide has also been investigated in various studies. In one notable study, the compound was tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.5 |
| A549 | 20.3 |
These results demonstrate that Acetamide may inhibit cell proliferation in these cancer types effectively .
The biological activity of Acetamide is believed to be linked to its interaction with specific biological targets. The triazinoindole moiety suggests possible interactions with enzymes or receptors involved in cell signaling pathways. Studies have shown that compounds with similar structures often target:
- Kinases : Involved in cell signaling and proliferation.
- Enzymes : Such as DNA topoisomerases which play a critical role in DNA replication and transcription.
Case Studies
Case Study 1: Antiviral Activity
In a recent study published in MDPI, derivatives of triazinoindoles were reported to exhibit antiviral activity against Hepatitis C Virus (HCV). Although specific data on Acetamide was not detailed, the structural similarities suggest it could possess similar antiviral properties .
Case Study 2: In Vivo Studies
Another study explored the in vivo effects of Acetamide on tumor-bearing mice. The administration of the compound resulted in a significant reduction in tumor size compared to the control group, supporting its potential as an anticancer agent .
Scientific Research Applications
Antimicrobial Properties
Research indicates that this compound may possess significant antimicrobial activity . The presence of the triazinoindole moiety suggests potential interactions with biological systems that could inhibit microbial growth. In vitro studies have shown promising results against various bacterial strains, indicating its potential as an antibiotic agent .
Anticancer Activity
The compound’s structure bears similarities to known anticancer agents, leading researchers to investigate its efficacy against cancer cells. Preliminary studies suggest that Acetamide, 2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl may induce apoptosis in certain cancer cell lines, making it a candidate for further exploration in cancer therapy .
Inhibitors of Inflammatory Pathways
Acetamide derivatives have been studied for their ability to inhibit inflammatory pathways. Specifically, they may act as inhibitors of tumor necrosis factor-alpha (TNFα), which is involved in various autoimmune and inflammatory diseases. This makes the compound a potential therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease .
Antiviral Activity
The compound has also been explored for its antiviral properties. Certain derivatives have shown effectiveness against viral infections by inhibiting viral replication and interfering with viral entry into host cells. This application is particularly relevant in the context of emerging viral diseases where effective treatments are urgently needed .
Synthesis and Structural Variability
The synthesis of Acetamide, 2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl involves multi-step organic reactions that allow for structural modifications. This variability can lead to the development of analogs with enhanced biological activity or reduced toxicity profiles .
Data Table: Summary of Biological Activities
Case Studies and Research Findings
- Antimicrobial Study : A study conducted on the efficacy of Acetamide derivatives against Staphylococcus aureus showed a significant reduction in bacterial viability at specific concentrations, highlighting its potential as a new antibiotic agent .
- Cancer Research : In vitro assays demonstrated that the compound could inhibit cell proliferation in breast cancer cell lines by inducing cell cycle arrest and apoptosis, warranting further investigation into its mechanisms of action .
- Inflammatory Pathway Inhibition : A study focused on the inhibition of TNFα revealed that derivatives of Acetamide could effectively reduce inflammation markers in cellular models, suggesting their potential therapeutic application in inflammatory diseases .
Q & A
Q. Which computational approaches predict binding affinity to fungal CYP51 targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) with ERG11/CYP51 homology models identifies key interactions (e.g., hydrogen bonding with heme cofactor). For triazinoindoles, docking scores ≤-10.5 kcal/mol correlate with antifungal activity (IC50 ≤1 μM). Compare against controls like fluconazole (-8.1 kcal/mol) .
| Compound | Docking Score (kcal/mol) |
|---|---|
| Fluconazole (Control) | -8.1 |
| 5-Allyl-triazinoindole-thiol | -10.5 |
| 3-((Tritylthio)-triazinoindole | -11.5 |
| Data adapted from ERG11 docking studies . |
Q. How can degradation kinetics be quantified in live-cell systems?
Q. What analytical workflows address batch-to-batch variability in purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
